molecular formula C17H13F2NO2 B13097779 Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Cat. No.: B13097779
M. Wt: 301.29 g/mol
InChI Key: WVGVFORCPHPOFI-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole alcohols.

Scientific Research Applications

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is unique due to its specific indole structure and the presence of two fluorine atoms. This combination enhances its chemical stability and biological activity, making it distinct from other fluorinated compounds.

Properties

Molecular Formula

C17H13F2NO2

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H13F2NO2/c1-2-22-17(21)16-15(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)20-16/h3-9,20H,2H2,1H3

InChI Key

WVGVFORCPHPOFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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